molecular formula C18H27N5 B11182010 1-[(1-tert-butyl-1H-tetrazol-5-yl)(4-methylphenyl)methyl]piperidine

1-[(1-tert-butyl-1H-tetrazol-5-yl)(4-methylphenyl)methyl]piperidine

Cat. No.: B11182010
M. Wt: 313.4 g/mol
InChI Key: OGYRWWIGOBAZSV-UHFFFAOYSA-N
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Description

1-[(1-tert-butyl-1H-tetrazol-5-yl)(4-methylphenyl)methyl]piperidine is a complex organic compound with a unique structure that includes a tetrazole ring, a piperidine ring, and a tert-butyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-tert-butyl-1H-tetrazol-5-yl)(4-methylphenyl)methyl]piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Tetrazole Ring to the Piperidine Ring: This step involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the tetrazole ring to the piperidine ring.

    Introduction of the tert-Butyl Group: This can be done using tert-butyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[(1-tert-butyl-1H-tetrazol-5-yl)(4-methylphenyl)methyl]piperidine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products Formed

Scientific Research Applications

1-[(1-tert-butyl-1H-tetrazol-5-yl)(4-methylphenyl)methyl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1-tert-butyl-1H-tetrazol-5-yl)(4-methylphenyl)methyl]piperidine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H27N5

Molecular Weight

313.4 g/mol

IUPAC Name

1-[(1-tert-butyltetrazol-5-yl)-(4-methylphenyl)methyl]piperidine

InChI

InChI=1S/C18H27N5/c1-14-8-10-15(11-9-14)16(22-12-6-5-7-13-22)17-19-20-21-23(17)18(2,3)4/h8-11,16H,5-7,12-13H2,1-4H3

InChI Key

OGYRWWIGOBAZSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=NN=NN2C(C)(C)C)N3CCCCC3

Origin of Product

United States

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